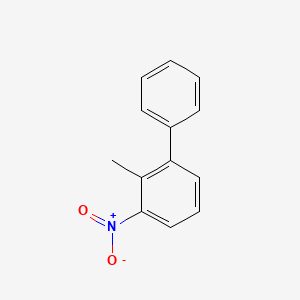

2-Methyl-3-nitro-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Organic Synthesis and Materials Science

Biphenyl derivatives are a cornerstone of modern organic chemistry, serving as crucial intermediates and structural motifs in a vast array of applications. rsc.orgresearchgate.net Their rigid yet conformationally flexible backbone makes them ideal scaffolds for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products. rsc.orgnumberanalytics.combiosynce.com In medicinal chemistry, the biphenyl unit is present in numerous drugs, influencing their biological activity, solubility, and metabolic stability. rsc.orgbiosynce.com

Beyond the realm of life sciences, biphenyls are integral to materials science. They are utilized in the production of polymers, dyes, and pigments. numberanalytics.comnumberanalytics.com Furthermore, their unique electronic and optical properties have led to their incorporation into organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. rsc.orgontosight.ai The versatility of the biphenyl structure allows for fine-tuning of its properties through the introduction of various substituents, making it a highly adaptable building block in both synthesis and materials development. rsc.org

Contextualizing Nitro and Methyl Substituents in Aromatic Systems

The properties and reactivity of an aromatic ring are profoundly influenced by the nature of its substituents. libretexts.orgmsu.edu The methyl group (-CH3) and the nitro group (-NO2) represent two contrasting examples of such influence.

The methyl group is considered an activating group in electrophilic aromatic substitution reactions. minia.edu.eglumenlearning.com It donates electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. minia.edu.eglumenlearning.com This electron-donating nature generally directs incoming electrophiles to the ortho and para positions relative to the methyl group. minia.edu.eg

In stark contrast, the nitro group is a strong deactivating group. libretexts.orgmsu.edu It withdraws electron density from the aromatic ring through both inductive and resonance effects. researchgate.netlibretexts.org This electron-withdrawing character significantly reduces the ring's reactivity towards electrophiles, with substitution, when it does occur, being directed to the meta position. minia.edu.egmsu.edu The presence of a nitro group can decrease the reactivity of a benzene (B151609) ring by a factor of a million or more compared to unsubstituted benzene. libretexts.orgmsu.edulibretexts.org

The simultaneous presence of both an activating methyl group and a deactivating nitro group on a biphenyl scaffold, as in 2-Methyl-3-nitro-1,1'-biphenyl, creates a complex electronic environment that influences its chemical behavior and potential applications.

Research Rationale for Investigating this compound

The specific arrangement of the methyl and nitro groups on the biphenyl framework of this compound presents a compelling subject for chemical investigation. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group dictates the molecule's reactivity and electronic properties. smolecule.com This makes it a valuable model compound for studying substituent effects in complex aromatic systems.

Furthermore, the potential for hindered rotation around the single bond connecting the two phenyl rings, a phenomenon known as atropisomerism, is a key area of interest in substituted biphenyls. numberanalytics.compharmaguideline.com The presence of substituents in the ortho positions can create a significant energy barrier to rotation, potentially leading to the existence of stable, isolable rotational isomers (atropisomers). pharmaguideline.comgovtgirlsekbalpur.comwikipedia.org Investigating whether this compound exhibits atropisomerism is a significant research driver.

From a synthetic perspective, this compound serves as a versatile organic building block. smolecule.com The nitro group can be chemically transformed, for instance, by reduction to an amino group, opening pathways to a variety of other functionalized biphenyl derivatives. msu.edu These derivatives could, in turn, be precursors for advanced materials such as conducting polymers or liquid crystals. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H11NO2 | chemsynthesis.com |

| Molecular Weight | 213.236 g/mol | chemsynthesis.com |

| CAS Number | 107622-50-4 | guidechem.com |

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-methyl-1-nitro-3-phenylbenzene |

InChI |

InChI=1S/C13H11NO2/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15)16/h2-9H,1H3 |

InChI Key |

BSPMDCBDVJZVMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Nitro 1,1 Biphenyl and Analogues

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds, and the synthesis of biphenyls is a prime example of their utility. gre.ac.uk These methods offer mild reaction conditions and high functional group tolerance, making them suitable for complex molecules.

Suzuki-Miyaura Coupling Reactions for Biphenyl (B1667301) Core Construction

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. smolecule.comacademie-sciences.fr This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. smolecule.comacademie-sciences.fr The versatility and mild conditions of the Suzuki-Miyaura coupling make it an attractive method for constructing the 2-methyl-3-nitro-1,1'-biphenyl scaffold. smolecule.com

The Suzuki-Miyaura coupling allows for the strategic introduction of functional groups onto the biphenyl core. smolecule.com For the synthesis of this compound, one could envision coupling a 2-methylphenylboronic acid derivative with a 1-halo-3-nitrobenzene, or conversely, coupling a 3-nitrophenylboronic acid with a 2-halotoluene. The choice of coupling partners can be influenced by the commercial availability of the starting materials and the desire to avoid or introduce other functionalities.

For instance, a synthetic route could involve the coupling of phenylboronic acid with 2-bromo-4-nitrotoluene (B188816) to produce 2-methyl-5-nitro-1,1'-biphenyl. spu.edu This demonstrates the ability to introduce both the methyl and nitro groups through one of the coupling partners. The reaction of (2-bromophenyl)diphenylphosphine (B1266768) oxide with aryl boronic acids in the presence of a palladium catalyst is another example of how functionalized biphenyls can be synthesized. rsc.org

Table 1: Examples of Functional Group Introduction via Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Reference |

| 1-Bromo-4-nitrobenzene | o-Tolylzinc chloride | Tetrakis(triphenylphosphine)palladium(0) | 2-Methyl-4'-nitrobiphenyl | orgsyn.org |

| 2-Iodo-4-nitrofluorobenzene | Phenylboronic acid | Palladium catalyst and PPh3 | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | rsc.org |

| 2'-Bromoacetanilide | Various boronic acids | Pd(OAc)2 / SPhos | Substituted biaryl acetamides | nih.gov |

This table provides illustrative examples and is not an exhaustive list.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. researchgate.net For the synthesis of sterically hindered or electronically deactivated biphenyls, careful optimization of the catalytic system is often necessary. orgsyn.org

The choice of the palladium precursor, such as palladium acetate (B1210297) (Pd(OAc)2) or preformed palladium complexes, can also impact the reaction's success. academie-sciences.frresearchgate.net For instance, a catalyst system generated in situ from Pd(OAc)2 and a suitable ligand is often effective. academie-sciences.fr The base used in the reaction is also a critical parameter, with common choices including potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4). academie-sciences.frrsc.org

Table 2: Ligand and Catalyst Systems in Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Ligand | Palladium Source | Base | Key Features | Reference(s) |

| Triphenylphosphine (B44618) (PPh3) | Pd(PPh3)4 or Pd(OAc)2 | Various | Standard, widely used ligand. | rsc.orgorgsyn.org |

| SPhos | Pd(OAc)2 | K3PO4 | Highly active for hindered and unreactive substrates, including aryl chlorides. | nih.govresearchgate.net |

| XPhos | Pd2(dba)3 | Na2CO3 | Effective for the synthesis of polyfluorinated biphenyls. | acs.org |

| Metformin | Pd(II) | - | Used in neat water for green chemistry applications. | researchgate.net |

| 1,3,4-Oxadiazole-based α-aminophosphonates | [Pd(OAc)2] | Cs2CO3 | Efficient for coupling of aryl bromides and chlorides. | academie-sciences.fr |

This table highlights a selection of ligand and catalyst systems and their general applications.

Decarboxylative Cross-Coupling Pathways

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional cross-coupling methods, utilizing carboxylic acids as readily available and stable starting materials. wikipedia.org This approach avoids the need for pre-formed organometallic reagents like organoborons or organotins. acs.org The reaction proceeds by the extrusion of carbon dioxide (CO2) from a carboxylic acid salt, which then couples with an organic halide. wikipedia.org

This methodology can be applied to the synthesis of biaryls and is often mediated by a bimetallic catalyst system, typically involving both copper and palladium. acs.org In this system, the copper facilitates the decarboxylation step, while the palladium complex undergoes oxidative addition with the aryl halide, followed by transmetalation and reductive elimination to form the biphenyl product. acs.org A catalyst system generated from Cu2O, 1,10-phenanthroline, PdI2, and Tol-BINAP has been shown to be effective for the decarboxylative coupling of aromatic carboxylic acids with aryl triflates. acs.org More recently, iron-mediated decarboxylative cross-coupling has been developed as a more cost-effective and environmentally friendly alternative. nih.gov

Classical Aromatic Substitution and Derivatization Routes

While modern cross-coupling reactions are highly effective, classical methods based on electrophilic aromatic substitution and subsequent derivatization remain valuable tools for the synthesis of specific isomers of substituted biphenyls.

Directed Nitration and Bromination Strategies on Methyl-Substituted Biphenyls

The synthesis of this compound can be approached through the direct functionalization of a pre-existing methyl-substituted biphenyl core. This involves electrophilic aromatic substitution reactions such as nitration and bromination, where the directing effects of the substituents guide the position of the incoming group.

Nitration of 2-methylbiphenyl (B165360) can be achieved using a mixture of concentrated nitric and sulfuric acids. smolecule.com However, this can lead to a mixture of isomers, and controlling the regioselectivity to favor the 3-nitro product can be challenging. spu.eduspu.edu The steric hindrance from the methyl group in 2-methylbiphenyl can influence the position of nitration, potentially favoring nitration on the unsubstituted ring or at less sterically hindered positions on the methylated ring. spu.eduspu.edu

A more controlled approach involves a multi-step sequence. For example, one could start with the bromination of 2-methylbiphenyl. Subsequent nitration of the resulting brominated biphenyl, followed by a Suzuki-Miyaura coupling to replace the bromine atom, could provide a more selective route to the desired product. smolecule.com The initial bromination would introduce a directing group that, along with the methyl group, could influence the regioselectivity of the subsequent nitration step.

Electrophilic Aromatic Substitution for Biphenyl Functionalization

The introduction of a nitro group onto a biphenyl scaffold is a classic example of an electrophilic aromatic substitution (SEAr) reaction. nih.gov For the synthesis of this compound, the starting material is 2-methyl-1,1'-biphenyl. The reaction involves the nitration of this substrate, typically using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.com

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the biphenyl rings. youtube.com The biphenyl system itself consists of two phenyl rings connected by a sigma bond. nih.gov In 2-methyl-1,1'-biphenyl, one ring is substituted with a methyl group.

The Methyl Group (-CH₃): This is an activating group and directs incoming electrophiles to the ortho and para positions.

The Phenyl Group (-C₆H₅): This is also an activating group and directs electrophiles to the ortho and para positions of the ring to which it is attached.

Recent advancements have introduced more controllable nitrating reagents, such as N-nitropyrazoles, which can offer greater selectivity and function under milder conditions, potentially providing a more controlled route to specific isomers. acs.org

Table 1: Regiochemical Influences in the Nitration of 2-Methyl-1,1'-biphenyl

| Position | Electronic Effect (Directing Group) | Steric Hindrance | Likelihood of Nitration |

| C3 | Meta to -CH₃ | Moderate | Favorable under certain conditions |

| C4 | Para to -CH₃ | Low | Highly Favorable |

| C5 | Meta to -CH₃ | Low | Less Favorable |

| C6 | Ortho to -CH₃ | High | Less Favorable |

| C2' | Ortho to Phenyl | Moderate | Favorable |

| C4' | Para to Phenyl | Low | Highly Favorable |

Emerging and Alternative Synthetic Paradigms for Biphenyl Formation

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product, minimizing the need for isolating intermediates. beilstein-journals.org These strategies are valued for their atom economy, reduced waste, and operational simplicity. nih.govresearchgate.net

For the synthesis of a substituted biphenyl like this compound, an MCR could conceivably involve the coupling of three components: a precursor for the unsubstituted phenyl ring, a precursor for the 2-methyl-3-nitro-phenyl ring, and a coupling catalyst system. A hypothetical MCR could be designed based on transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed reaction could bring together an aryl boronic acid, an aryl halide, and a third component in a single pot. researchgate.net While specific MCRs for this compound are not prominently documented, the principles of MCRs used for synthesizing other complex heterocyclic and aromatic systems can be adapted. chim.itfrontiersin.orgnih.gov

Table 2: Hypothetical One-Pot Multicomponent Synthesis Approach

| Component 1 | Component 2 | Component 3 | Catalyst/Reagents | Product |

| Phenylboronic acid | 2-Bromo-6-methylnitrobenzene | - | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | This compound |

| o-Tolylboronic acid | 1-Bromo-2-nitrobenzene | - | Pd Catalyst, Base | Isomeric mixture including this compound |

Nucleophilic Aromatic Substitution (SNAr) in Activated Nitroaromatics

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for forming C-C bonds in the synthesis of biaryls. masterorganicchemistry.com This reaction is the conceptual opposite of electrophilic substitution; it involves a nucleophile attacking an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.comdalalinstitute.com The reaction is greatly facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), on the aromatic ring. pressbooks.pub

The nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to its location, by stabilizing the negatively charged intermediate (a Meisenheimer complex). pressbooks.pubnih.gov

To synthesize this compound via an SNAr mechanism, one could envision two primary pathways:

Reaction of an o-tolyl nucleophile with a nitro-activated phenyl halide: For example, an o-tolyl organometallic reagent (e.g., o-tolyl Grignard or o-tolyllithium) could react with 1-chloro-2-nitrobenzene. The nitro group at C2 activates the C1 position for nucleophilic attack by the o-tolyl anion, leading to the displacement of the chloride leaving group.

Reaction of a phenyl nucleophile with an activated 2-methyl-nitrophenyl halide: A phenyl nucleophile (e.g., phenyllithium) could attack a substrate like 2-chloro-1-methyl-3-nitrobenzene. Here, the nitro group at C3 activates the C2 position for substitution.

The feasibility of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the stability of the intermediate complex. masterorganicchemistry.com Research has shown that SNAr reactions on highly activated systems, such as those containing multiple nitro groups or other strongly electron-withdrawing substituents like pentafluorosulfanyl (SF₅), proceed efficiently. researchgate.netekb.egbeilstein-journals.org This demonstrates the robustness of the SNAr strategy for constructing highly functionalized aromatic compounds.

Table 3: Comparison of Potential SNAr Routes

| Nucleophile | Substrate | Activated Position | Leaving Group | Product |

| o-Tolylmagnesium bromide | 1-Fluoro-2-nitrobenzene | C1 (ortho to -NO₂) | F⁻ | 2-Methyl-3'-nitro-1,1'-biphenyl* |

| Phenylmagnesium bromide | 2-Fluoro-1-methyl-3-nitrobenzene | C2 (ortho to -NO₂) | F⁻ | This compound |

Note: The product shown is an isomer, highlighting the importance of substrate choice for achieving the desired connectivity.

Reactivity and Transformational Chemistry of 2 Methyl 3 Nitro 1,1 Biphenyl

Functional Group Interconversions on the Biphenyl (B1667301) Core

The methyl and nitro moieties on the biphenyl scaffold serve as handles for a range of functional group interconversions, enabling the synthesis of diverse derivatives.

The nitro group of 2-Methyl-3-nitro-1,1'-biphenyl can be readily reduced to an amino group, a key transformation for the synthesis of various derivatives. smolecule.com This reduction is a common and crucial step in the preparation of more complex molecules. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation using palladium on carbon being a frequently utilized method. smolecule.com Another effective method is the Zinin reduction, which uses negative divalent sulfur species like sulfides, sulfhydrates, or polysulfides to convert nitroarenes to their corresponding amines. sciencemadness.org This reaction is particularly useful for sensitive compounds where other reduction methods might lead to undesired side reactions. sciencemadness.org

The reaction proceeds as follows:

This compound + Reducing Agent → 2-Methyl-3-amino-1,1'-biphenyl

This transformation is significant as the resulting amino group can be further functionalized, opening avenues for the synthesis of a wide array of compounds with potential applications in materials science and medicinal chemistry.

The methyl group attached to the biphenyl core can be oxidized to a carboxylic acid. smolecule.com This transformation significantly alters the electronic properties and reactivity of the molecule. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) are typically used for this purpose. smolecule.commasterorganicchemistry.com The reaction generally requires the presence of a hydrogen atom on the benzylic carbon, the carbon atom directly attached to the aromatic ring. masterorganicchemistry.com The oxidation of a methyl group on a nitro-substituted aromatic ring, such as in 3-nitro-o-xylene, can be achieved using oxygen in the presence of a catalyst at elevated temperatures to yield the corresponding carboxylic acid. google.com

The general reaction is:

This compound + Oxidizing Agent → 3-Nitro-1,1'-biphenyl-2-carboxylic acid

This conversion introduces a carboxylic acid functionality, which can participate in a variety of subsequent reactions, including esterification and amidation, further expanding the synthetic utility of the biphenyl scaffold.

Aromatic Reactivity Modulations by Substituent Effects

The substituents on the biphenyl rings play a critical role in directing the course of further chemical reactions. The electronic and steric properties of the nitro and methyl groups influence the reactivity of the aromatic system in distinct ways.

The presence of the nitro group can be leveraged to control the regioselectivity of certain reactions. For instance, in reactions where the biphenyl system acts as a nucleophile, the nitro-substituted ring will be less reactive than the methyl-substituted ring.

The methyl group (-CH3), while being a weak electron-donating group through hyperconjugation and inductive effects, also exerts significant stereoelectronic effects. wikipedia.org These effects arise from the spatial arrangement of the group and its influence on the electronic interactions within the molecule. The methyl group's size can create steric hindrance, influencing the preferred conformation of the biphenyl system and potentially restricting the planarity of the two aromatic rings. spu.edu This non-planar geometry can, in turn, affect the extent of π-conjugation between the rings and influence the reaction pathways. spu.edu

For example, in electrophilic aromatic substitution reactions, the steric bulk of the methyl group can hinder attack at the ortho position, favoring substitution at the para position. spu.edu The interplay between the electron-donating nature of the methyl group and the electron-withdrawing nature of the nitro group, combined with the steric influence of the methyl group, results in a complex reactivity profile for this compound.

Derivatization Strategies for Advanced Molecular Architectures

The functional groups present in this compound make it a valuable building block for the synthesis of more complex and advanced molecular architectures. smolecule.com Derivatization strategies often involve leveraging the reactivity of the nitro and methyl groups, as well as the aromatic rings themselves.

One common strategy is to first reduce the nitro group to an amine, as described in section 3.1.1. The resulting amino group can then be used as a handle for a variety of coupling reactions to introduce new functionalities. For example, the amine can be acylated or used in palladium-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds. acs.org

Another approach involves the functionalization of the aromatic rings through electrophilic substitution reactions. The directing effects of the existing methyl and nitro groups can be used to selectively introduce new substituents at specific positions on the biphenyl core.

Furthermore, the biphenyl scaffold itself can be constructed using powerful cross-coupling reactions like the Suzuki-Miyaura coupling. smolecule.comrsc.org This reaction allows for the flexible and efficient synthesis of a wide range of substituted biphenyls by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst. rsc.org This method provides a convergent approach to complex biphenyl derivatives, where the individual rings can be functionalized prior to the coupling reaction. The strategic application of these derivatization techniques enables the creation of tailored molecules with specific electronic, optical, or biological properties.

General Principles of Chemical Derivatization for Functional Group Modification

The chemical derivatization of this compound primarily involves the independent transformation of its nitro and methyl groups. These modifications are foundational in synthesizing new molecules with altered physical, chemical, and biological properties. smolecule.com The presence of these two distinct functional groups allows for a range of selective chemical conversions.

The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group. smolecule.com This transformation is a common and crucial step in the synthesis of various derivatives. The resulting amine, 2-methyl-3-amino-1,1'-biphenyl, serves as a versatile intermediate for further reactions, such as diazotization followed by substitution, or acylation to form amides. The reduction of nitroarenes can be achieved using various reagents, including catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reducing agents like iron powder in acidic media. smolecule.comresearchgate.net A study on the reduction of nitroarenes using potassium borohydride (B1222165) (KBH4) and iodine has also been described, which generates boron triiodide (BI3) in situ as the active reductant. acs.org

Conversely, the methyl group can undergo oxidation to afford other functional groups. youtube.com Strong oxidizing agents, such as potassium permanganate, can convert the methyl group to a carboxylic acid. smolecule.comwikipedia.org This transformation from a neutral, electron-donating group to an acidic, electron-withdrawing group significantly alters the electronic properties of the biphenyl system. The resulting 3-nitro-1,1'-biphenyl-2-carboxylic acid can then participate in reactions typical of carboxylic acids, such as esterification or conversion to an acid chloride. The reactivity of the methyl group is enhanced in benzylic positions, making it susceptible to reactions like photochemical chlorination to yield a benzyl (B1604629) chloride derivative. wikipedia.org

The biphenyl core itself can undergo electrophilic aromatic substitution, though the positions of substitution are directed by the existing methyl and nitro groups. smolecule.com The nitro group deactivates the ring to which it is attached towards electrophilic attack, while the methyl group is an activating group.

A summary of key derivatization reactions for this compound is presented in the table below.

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

| Nitro (-NO₂) | Reduction | H₂, Pd/C or Fe, H⁺ | Amino (-NH₂) |

| Methyl (-CH₃) | Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Methyl (-CH₃) | Halogenation | Cl₂, hv | Chloromethyl (-CH₂Cl) |

Exploration of Conjugate Addition Reactions

Conjugate addition, often referred to as Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.com It involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (a Michael acceptor). masterorganicchemistry.comorganic-chemistry.orglibretexts.org Typical Michael acceptors include enones, enals, α,β-unsaturated esters, nitriles, and nitroalkenes. wikipedia.orgchemistrysteps.com The donor is typically a stabilized carbanion, such as an enolate derived from a β-dicarbonyl compound. libretexts.orgchemistrysteps.com

A critical examination of the structure of this compound indicates that it is not a typical substrate for a classical Michael addition reaction, either as a donor or an acceptor. It lacks the defining feature of a Michael acceptor—an alkene in conjugation with an electron-withdrawing group. While the nitro group is strongly electron-withdrawing, its presence on an aromatic ring does not create the localized electrophilic β-carbon characteristic of a Michael acceptor.

Furthermore, this compound is not a typical Michael donor. The methyl group is not sufficiently acidic to be readily deprotonated by common bases to form the necessary nucleophilic carbanion. While the adjacent nitro group on the other ring has an electron-withdrawing effect, it is not positioned to effectively stabilize a carbanion formed at the methyl group to the extent required for Michael donors.

However, the reactivity of the nitroaromatic system can be explored in transformations that are conceptually related to addition reactions, particularly in the context of reductive cyclizations. The reduction of the nitro group in 2-nitrobiphenyls can lead to intramolecular cyclization, forming carbazoles. This reaction, known as the Cadogan reaction, involves the deoxygenation of the nitro group, often with a phosphine (B1218219) reagent like triphenylphosphine (B44618), to generate a nitrene intermediate which then inserts into a C-H bond of the adjacent aromatic ring. researchgate.net This transformation, while not a conjugate addition, represents a powerful synthetic route to complex heterocyclic systems starting from nitrobiphenyls.

Spectroscopic and Structural Elucidation of 2 Methyl 3 Nitro 1,1 Biphenyl

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and confirming the structure of 2-Methyl-3-nitro-1,1'-biphenyl. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each offer unique information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the two phenyl rings will exhibit complex splitting patterns (multiplets) in the aromatic region (typically between 7.0 and 8.5 ppm). The exact chemical shifts are influenced by the positions of the methyl and nitro groups. The methyl group, being attached to an aromatic ring, will appear as a singlet in the upfield region of the aromatic spectrum, likely around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the structure. The carbons of the phenyl rings will resonate in the downfield region (typically 120-150 ppm). The carbon atom attached to the nitro group is expected to be significantly deshielded. The methyl carbon will appear as a characteristic upfield signal around 20 ppm. For comparison, in the related compound 3-methyl-1,1'-biphenyl, the methyl carbon appears at 21.6 ppm. spu.edu

A study on the nitration of 2-methylbiphenyl (B165360) suspected the formation of this compound as one of the products based on mass spectrometry, which showed a characteristic M-17 peak suggesting the proximity of the nitro and methyl groups. spu.edu However, the definitive isolation and NMR characterization of this specific isomer were not reported. spu.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 (multiplets) | 120 - 150 |

| Methyl-H | ~2.0 - 2.5 (singlet) | ~20 |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the nitro group and the aromatic rings.

Key expected IR absorption bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Asymmetric and Symmetric NO₂ stretching: Strong absorptions characteristic of the nitro group, expected around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). For the related compound 4-methyl-3'-nitrobiphenyl, these bands are observed at 744 cm⁻¹. rsc.org

C=C aromatic ring stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-N stretching: Usually found in the 870-810 cm⁻¹ region.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The biphenyl (B1667301) system, with its extended conjugation, is expected to absorb in the UV region. The presence of the nitro group, a strong chromophore, will likely lead to characteristic absorption bands. The electronic transitions are typically π → π* transitions of the aromatic system.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1530 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1350 - 1330 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Note: These are expected frequency ranges and may vary based on the specific molecular environment.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. Therefore, detailed experimental data on its solid-state conformation, such as the dihedral angle between the two phenyl rings and the precise bond lengths and angles of the nitro and methyl substituents, are not available.

For comparison, the crystal structure of related biphenyl derivatives has been extensively studied. These studies generally show a non-planar arrangement of the two phenyl rings, with the dihedral angle being influenced by the nature and position of the substituents. The presence of the ortho-methyl group in this compound is expected to induce a significant twist in the biphenyl backbone due to steric hindrance.

Computational Chemistry and Theoretical Studies on 2 Methyl 3 Nitro 1,1 Biphenyl

Density Functional Theory (DFT) Applications for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of complex organic molecules like 2-Methyl-3-nitro-1,1'-biphenyl. dtic.milscience.gov These computational methods allow for the accurate prediction of molecular geometries, conformational preferences, and spectroscopic parameters, complementing and guiding experimental findings. science.govnih.gov

Optimization of Molecular Geometries and Conformational Analysis

The optimization of molecular geometry is a fundamental step in computational chemistry, aiming to find the most stable arrangement of atoms in a molecule by minimizing its total energy. pennylane.ai For this compound, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's equilibrium geometry. pennylane.ai

Computational studies on similar substituted biphenyls have shown that different conformers can exist with varying dihedral angles, and the energy differences between these conformers can be small. The specific arrangement of the methyl and nitro groups in this compound dictates its preferred conformation, which is crucial for understanding its reactivity and intermolecular interactions. smolecule.com

Prediction of Spectroscopic Parameters (Vibrational Frequencies, UV-Vis Absorption)

DFT calculations are instrumental in predicting various spectroscopic parameters, providing a theoretical basis for the interpretation of experimental spectra. researchgate.netacs.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed using the B3LYP functional combined with a suitable basis set like 6-311+G*, can predict the positions of absorption bands in the infrared (IR) spectrum. acs.org For a related compound, 3,4-difluoro-3'-nitro-1,1'-biphenyl, DFT calculations identified characteristic peaks for aromatic C–H stretching around 3084 cm⁻¹, aromatic C=C bond stretching at 1511 cm⁻¹, and C–NO₂ group vibrations at 1350 cm⁻¹. acs.org Similar calculations for this compound would be expected to reveal characteristic vibrations for the methyl group, the nitro group, and the biphenyl (B1667301) backbone.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in UV-Vis spectra. researchgate.net These spectra arise from electronic transitions between molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net For conjugated systems like biphenyls, these transitions often fall within the UV-Vis range. uomustansiriyah.edu.iq The presence of the electron-donating methyl group and the electron-withdrawing nitro group in this compound is expected to influence the HOMO-LUMO energy gap and thus the position of its UV-Vis absorption bands. smolecule.com

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity and electronic properties.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge delocalization and hyperconjugative interactions within a molecule. grafiati.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing insights into the stability of the molecule. grafiati.com The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization.

In molecules with nitro groups, significant delocalization is often observed between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds. For this compound, NBO analysis would likely reveal charge transfer from the phenyl rings to the nitro group, a characteristic of nitroaromatic compounds. researchgate.net This charge delocalization plays a crucial role in the molecule's electronic properties and reactivity. grafiati.com NBO analysis also provides information about the natural charges on each atom, which can be used to understand the electrostatic potential. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.netuni-muenchen.de

The MEP map is color-coded to indicate different regions of electrostatic potential. acs.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.org For this compound, the MEP map would be expected to show a region of high negative potential around the nitro group due to the electronegativity of the oxygen atoms. researchgate.net Conversely, the hydrogen atoms of the phenyl rings would likely exhibit positive potential. This distribution of electrostatic potential provides insights into how the molecule will interact with other molecules and its potential role in non-covalent interactions. nih.gov

Global Reactivity Parameters for Redox Stability

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. acs.org

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. acs.org

A large HOMO-LUMO energy gap generally corresponds to high kinetic stability and low chemical reactivity. researchgate.net Studies on similar fluorinated biphenyl compounds have shown that these global reactivity parameters can effectively predict their relative stability in redox reactions. nih.govacs.org For this compound, the calculation of these parameters would provide a theoretical assessment of its stability and reactivity in various chemical environments.

Research Applications and Broader Academic Impact

Role as an Organic Building Block in Complex Molecule Synthesis

The presence of both a methyl group and a reactive nitro group makes 2-Methyl-3-nitro-1,1'-biphenyl a valuable organic building block for constructing more intricate molecular architectures. smolecule.com One of the most significant applications of 2-nitrobiphenyl (B167123) derivatives is in the synthesis of carbazoles, a class of nitrogen-containing heterocyclic compounds. unimi.itemu.edu.tr Carbazoles are of immense interest due to their prevalence in natural products and their utility as building blocks for optoelectronic materials. unimi.itacs.org

A primary method for this transformation is the Cadogan reductive cyclization. acs.orgacs.org In this reaction, a trivalent phosphorus reagent, such as triphenylphosphine (B44618) or triethyl phosphite, facilitates the deoxygenation of the nitro group on the 2-nitrobiphenyl substrate. acs.orgnih.govsci-hub.se This process is believed to proceed through a reactive nitrene intermediate, which then undergoes an intramolecular C-H insertion to form the fused ring system of the carbazole (B46965). acs.orgnih.gov The reaction is often carried out in high-boiling solvents to achieve good conversion rates. acs.orgnih.gov The substitution pattern of the starting nitrobiphenyl, such as in this compound, directly dictates the substitution pattern of the resulting carbazole product, offering precise regiochemical control. acs.org This makes it a powerful tool for synthesizing specifically functionalized carbazoles for targeted applications in drug discovery and materials science. nih.govchemrxiv.org

Utility in Materials Science Research

The structural and electronic features of this compound make it a prospective candidate for the development of advanced functional materials.

Nitroaromatic compounds are recognized as potential precursors for various functional materials, including conducting polymers and liquid crystals. smolecule.com The biphenyl (B1667301) unit itself is a common component in the rigid core of liquid crystalline molecules. umich.edu Research into nitrobiphenyl derivatives, such as the 4-alkoxy-4′-nitrobiphenyl family, has shown that the strong polar nitro group can impart desirable mesogenic properties, influencing the formation of nematic and smectic phases. rsc.orgresearchgate.netresearchgate.net While direct use of this compound in this context is not extensively documented, its core structure is analogous to known liquid crystal precursors.

Furthermore, the synthesis of conducting polymers often involves the polymerization of aromatic monomers. mdpi.comnih.gov Heterocyclic polymers like polythiophene and polypyrrole are well-known examples. nih.govresearchgate.net The carbazole unit, which can be synthesized from 2-nitrobiphenyls, is another key building block for π-conjugated polymers used in organic electronics. umich.eduunimi.it The synthetic pathway from this compound to a substituted carbazole provides an entry point to new polymeric materials where the substitution pattern can be used to tune solubility, processability, and electronic properties. The nitro group can be chemically reduced to an amino group, providing a different reactive handle for polymerization or functionalization, further expanding its versatility as a precursor. numberanalytics.com

The design of novel electronic materials, particularly for applications like organic light-emitting diodes (OLEDs), relies on molecules with tailored electronic and charge-transport properties. umich.educhemrxiv.org Carbazoles are frequently employed in these devices due to their electron-donating nature and high thermal stability. emu.edu.tracs.org The ability to synthesize substituted carbazoles from precursors like this compound allows for the systematic modification of the electronic landscape of the final material. nih.gov

The combination of an electron-donating methyl group and a strongly electron-withdrawing nitro group in this compound creates a distinct electronic asymmetry across the biphenyl framework. This inherent electronic character can be a valuable feature in itself or can be transferred to more complex derivatives, influencing properties such as charge injection/transport efficiency and emission wavelengths in optoelectronic devices.

Investigation of Substituent Effects in Aromatic Systems

The specific arrangement of the methyl and nitro groups on the biphenyl core of this compound makes it an excellent model compound for studying the interplay of steric and electronic effects in aromatic chemistry.

The reactivity and properties of a substituted aromatic compound are highly dependent on the nature and position of its functional groups. nih.govlibretexts.org Comparing this compound with its isomers provides fundamental insights into these substituent effects. For example, in the electrophilic nitration of 2-methylbiphenyl (B165360), several mononitrated isomers are formed, including this compound. spu.eduspu.edu

A study assessing the competitive reaction rates and regiochemistry of this reaction provides valuable data. The distribution of the products is dictated by the combined influence of the activating, ortho-para directing methyl group and the steric hindrance it imposes, which can restrict the planarity of the molecule. spu.eduspu.edu Preliminary findings indicate that nitration favors the methylated ring, suggesting the steric bulk of the methyl group hinders the planarization necessary for resonance stabilization across both rings. spu.edu This makes the other phenyl ring less activated. The methyl group directs incoming electrophiles to the ortho and para positions, but the ortho position (C3) is sterically less hindered than the other ortho position (C6), which is adjacent to the other phenyl ring.

Such comparative studies are crucial for building predictive models of chemical reactivity. researchgate.net

Understanding the precise sequence of events in a chemical reaction—the reaction mechanism—is a central goal of organic chemistry. numberanalytics.com Nitroaromatic compounds undergo several fundamental reactions, including reduction and nucleophilic or electrophilic substitution. numberanalytics.comscielo.br this compound serves as a useful substrate for probing the mechanisms of these transformations.

The reduction of the nitro group is a key example. This process typically proceeds stepwise, first to a nitroso (-N=O) group, then to a hydroxylamine (B1172632) (-NHOH), and finally to an amine (-NH2). numberanalytics.comrsc.org The kinetics and intermediates of this pathway can be studied using substrates like this compound.

Furthermore, its use in the Cadogan cyclization allows for detailed mechanistic investigations of this important name reaction. acs.orgnih.gov Studies have explored whether the reaction proceeds through a singlet nitrene intermediate followed by C-H insertion, or via alternative pathways like electrocyclization of a nitroso intermediate. sci-hub.senih.gov Kinetic studies on substituted 2-nitrobiphenyls have shown that the reaction is accelerated by electron-withdrawing substituents, which is consistent with a buildup of negative charge on the nitro-bearing substrate in the rate-determining step. acs.org The specific electronic environment of this compound, with both donating and withdrawing groups, provides a nuanced platform for testing and refining these mechanistic hypotheses.

Environmental Photochemistry and Biotransformation of Nitrobiphenyl Compounds

Atmospheric Transformation Pathways of Nitroaromatics

Nitroaromatic compounds are introduced into the atmosphere through direct emissions from combustion sources and secondary formation from the atmospheric reactions of aromatic hydrocarbons with nitrogen oxides (NOx). researchgate.netucl.ac.uk Once in the atmosphere, they can exist in the vapor phase or be adsorbed onto particulate matter, where they undergo various transformation processes. nih.gov

The primary atmospheric removal mechanism for vapor-phase nitroaromatic compounds is their reaction with hydroxyl (OH) radicals, which are photochemically generated in the atmosphere. nih.govnih.gov The rate and pathway of these reactions are influenced by the molecular structure, particularly the orientation of the nitro group relative to the aromatic rings. nih.govresearchgate.net

The reaction of OH radicals with biphenyls, the parent structure of 2-Methyl-3-nitro-1,1'-biphenyl, proceeds through the addition of the OH radical to the aromatic ring, forming a hydroxybiphenyl-OH adduct. nih.gov In the presence of nitrogen dioxide (NO₂), this adduct can react to form nitrobiphenyl isomers. nih.govacs.org The yield of these nitrated products is directly dependent on the ambient NO₂ concentration. acs.org For instance, in the reactions of OH radicals with toluene (B28343) and biphenyl (B1667301), the formation of nitrated products becomes competitive with the reaction with oxygen at NO₂ mixing ratios of approximately 3.3 ppmV and 0.6 ppmV, respectively. acs.org

The photodegradation of some nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is also influenced by molecular oxygen, which can quench the excited triplet state of the molecule, thereby reducing the efficiency of photodegradation. researchgate.net

Atmospheric fate models, such as Lagrangian box models, are employed to simulate the complex chemical and physical processes that govern the transformation and transport of nitroaromatic compounds. acs.org These models incorporate parameters like chemical degradation rates, photolysis, gas-particle partitioning, and deposition to predict the environmental lifetime and distribution of these pollutants. acs.org

Table 1: Key Atmospheric Transformation Reactions for Nitroaromatic Compounds

| Reactant | Reaction Pathway | Primary Products | Significance |

|---|---|---|---|

| Vapor-phase Nitroaromatic | Reaction with OH radicals | Hydroxylated and other oxygenated derivatives | Major daytime degradation pathway. nih.govnih.gov |

| Aromatic Hydrocarbon (e.g., Biphenyl) | Reaction with OH radicals followed by NO₂ | Nitroaromatic isomers (e.g., Nitrobiphenyls) | Secondary formation pathway for nitroaromatics in the atmosphere. nih.govacs.org |

| Excited State Nitroaromatic | Photolysis (direct absorption of sunlight) | Rearrangement and degradation products | Can be a significant degradation pathway for some compounds. dntb.gov.uaca.gov |

| Excited Triplet State Nitroaromatic | Quenching by Molecular Oxygen (O₂) | Ground State Nitroaromatic | Reduces the overall photodegradation efficiency. researchgate.net |

Aquatic and Terrestrial Degradation Mechanisms

In aquatic and terrestrial environments, the degradation of this compound and related compounds is governed by photolysis in water and biodegradation in soil and water matrices.

Nitroaromatic compounds are generally susceptible to photochemical transformation in aquatic systems due to their strong absorption of sunlight in the ultraviolet and blue spectral regions. umich.edu However, the direct photolysis of these compounds in pure water is often a slow and inefficient process. nih.govacs.org

The rate of photodegradation can be significantly enhanced by the presence of natural substances like dissolved humic matter, which can act as photosensitizers. umich.edu Advanced oxidation processes, such as the application of UV light in the presence of hydrogen peroxide (H₂O₂), can dramatically accelerate the degradation of nitroaromatics by generating highly reactive hydroxyl radicals. nih.govacs.org

The photolysis of nitroaromatics can lead to a variety of intermediate products. For example, the irradiation of nitrobenzene (B124822) in aqueous solution has been shown to produce nitrophenol isomers, nitrosobenzene, and eventually results in the cleavage of the aromatic ring and the formation of nitrite (B80452) and nitrate (B79036) ions. nih.gov The excited triplet state of some nitro-PAHs in aqueous solution can react with molecular oxygen to produce reactive oxygen species such as singlet oxygen (¹O₂) and hydroxyl radicals, which can then participate in further degradation reactions. acs.org The pH of the water can also play a crucial role, with some studies showing enhanced decay rates of the triplet state at lower pH. acs.org

Despite this, various microorganisms have evolved metabolic pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov Biodegradation is considered an important degradation process for some nitrobiphenyls in soil and water. nih.gov Studies have demonstrated the biodegradability of 4-nitrobiphenyl (B1678912) by microbial consortia. nih.gov The bioavailability, and consequently the biodegradation rate, of sparingly soluble compounds like 2-nitrobiphenyl (B167123) can be enhanced by the presence of cyclodextrins. sciengine.com

Microbial degradation of nitroaromatics can proceed through two main types of pathways:

Reductive Pathways: The nitro group is initially reduced to a nitroso, hydroxylamino, and finally an amino group. The resulting aminobiphenyl can be more amenable to subsequent ring cleavage.

Oxidative Pathways: A dioxygenase enzyme catalyzes the initial attack on the aromatic ring, leading to the formation of a dihydroxylated intermediate and the elimination of the nitro group as nitrite. nih.gov For example, the degradation of 2-nitrotoluene (B74249) can proceed via this oxidative pathway. nih.gov

The presence of a methyl group, as in this compound, may influence the compound's lipophilicity and potentially increase its tendency for bioaccumulation in comparison to non-methylated analogs.

Recalcitrance and Environmental Persistence of Nitroaromatic Moieties

The inherent chemical stability conferred by the nitro group and the aromatic system makes nitroaromatic compounds, as a class, persistent in the environment. researchgate.netnih.govnih.gov This persistence means they are not easily broken down and can remain in soil and water for extended periods. nih.gov

Due to their hazardous properties and environmental persistence, several nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency (USEPA). researchgate.netnih.gov Their hydrophobicity often leads to adsorption onto soil and sediments, creating long-term reservoirs of contamination. scribd.com The persistence of these compounds is a significant environmental concern, as it can lead to long-range transport through aquatic systems, potentially contaminating drinking water sources far from the original point of release. diva-portal.org The chemical structure of this compound suggests a similar potential for recalcitrance and persistence in the environment.

Table 2: Summary of Factors Influencing Environmental Persistence of Nitrobiphenyls

| Factor | Influence on Persistence | Example/Mechanism |

|---|---|---|

| Nitro Group | Increases persistence | Electron-withdrawing nature deactivates the aromatic ring against oxidative degradation. nih.gov |

| Aromatic Rings | Increases persistence | Inherent stability of the biphenyl structure. nih.gov |

| Hydroxyl Radicals (Atmosphere/Water) | Decreases persistence | Initiates photochemical degradation. nih.govacs.org |

| Sunlight/UV Radiation | Decreases persistence | Drives photolysis in water and on surfaces. umich.edu |

| Microbial Activity | Decreases persistence | Biodegradation through oxidative or reductive pathways. nih.govnih.gov |

| Adsorption to Soil/Sediment | Increases persistence in the environment | Reduces bioavailability for degradation and facilitates long-term storage. scribd.com |

Q & A

Basic Questions

Q. What are the key environmental fate and persistence characteristics of 2-Methyl-3-nitro-1,1'-biphenyl?

- Methodological Answer : Environmental persistence can be assessed via biodegradation studies and adsorption/volatilization experiments. Biphenyl derivatives generally exhibit moderate persistence due to nitro groups enhancing stability. Monitor degradation using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) in soil/water systems. Evidence suggests biphenyls adsorb to solids and volatilize from water, but nitro substituents may reduce biodegradation rates .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used. Optimize conditions (catalyst loading, solvent, temperature) using 3-nitro-2-methylphenylboronic acid and a halogenated biphenyl precursor. Purify via column chromatography and confirm yield via nuclear magnetic resonance (NMR) and elemental analysis. Yields >75% are achievable, as demonstrated in fluorinated biphenyl syntheses .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow occupational exposure limits (OELs) for biphenyl derivatives (e.g., 0.2 ppm in South Korea). Use fume hoods, nitrile gloves, and respiratory protection. Monitor airborne concentrations with passive samplers and analyze via GC-MS. Toxicity includes respiratory irritation; implement emergency washing stations and waste segregation protocols .

Q. How can biodegradation of this compound be preliminarily assessed?

- Methodological Answer : Use microbial cultures (e.g., Beijerinckia spp.) known to degrade biphenyls. Conduct aerobic batch experiments with the compound as the sole carbon source. Track degradation via UV-Vis spectroscopy or HPLC. Note that nitro groups may inhibit meta-cleavage pathways, requiring longer incubation periods .

Advanced Research Questions

Q. How do substituents influence the biodegradation pathways of nitro-biphenyl compounds?

- Methodological Answer : Design experiments comparing degradation rates of nitro- vs. non-nitro-biphenyls. Use gene expression analysis (qPCR) to assess dioxygenase enzyme activity (e.g., bph genes). Structural analogs suggest nitro groups may redirect cleavage from meta to ortho pathways, requiring isotopic tracing (e.g., C-labeled compounds) to confirm metabolite profiles .

Q. What advanced spectroscopic techniques resolve structural ambiguities in nitro-biphenyl derivatives?

- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) with F/H NMR (for fluorinated analogs) and Fourier transform infrared (FTIR) spectroscopy. Computational methods (DFT/B3LYP) can predict vibrational modes and electronic transitions, which are validated against experimental UV-Vis and circular dichroism (CD) data for chiral derivatives .

Q. How can computational chemistry predict the environmental impact of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to model adsorption to organic matter and QSAR models to estimate toxicity. Validate with experimental octanol-water partition coefficients () and bioaccumulation factors (BCF). Contradictions between predicted and observed persistence (e.g., high aquatic toxicity vs. moderate bioaccumulation) require chemometric analysis (PCA) to isolate key variables .

Q. What strategies reconcile contradictions in environmental risk assessments for nitro-biphenyls?

- Methodological Answer : Apply probabilistic risk models integrating monitoring data (e.g., PEC/PNEC ratios) with toxicity thresholds. For biphenyls, discrepancies arise between lab-based toxicity (nominal concentrations) and field bioavailability (reduced by low solubility). Use passive sampling devices (SPME fibers) to measure bioavailable fractions in water/sediment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.